Suberyldicholine dichloride (SDC) is a nicotinic drug that has been the subject of various studies due to its interaction with cholinergic receptors. The compound has been examined for its effects on carotid baroreceptors and chemoreceptors, its enzymatic hydrolysis and reversible binding by cholinesterases, and its influence on acetylcholine receptor-controlled ion translocation. These studies provide insights into the pharmacological and biochemical properties of SDC and its potential applications in different fields.
Several abstracts discuss the degradation of Paraquat dichloride. One study investigates its photocatalytic degradation using TiO2-Fe nanopowder under visible and sunlight irradiation []. Another study focuses on its adsorption from aqueous solutions using carbonized Bambara Groundnut (Vigna subterranean) Shells []. These studies highlight the reactivity of Paraquat dichloride and its potential for remediation from contaminated environments.
SDC has been shown to have a direct stimulant effect on chemoreceptors, which is reduced by mecamylamine or tubocurarine but not by moderate doses of atropine, indicating that SDC affects chemoreceptor activity via actions at a nicotinic site1. Furthermore, SDC does not appear to have a direct action on carotid baroreceptors, with any observed increases in baroreceptor activity being secondary to changes in systemic blood pressure1.
In enzymatic studies, SDC has been found to be a highly active reversible inhibitor of acetylcholinesterase from human erythrocytes, with its inhibitory effect being significantly stronger than that of the monocholic ester of suberic acid2. The reversible binding and enzymatic hydrolysis of SDC by acetylcholinesterase are likely the main factors determining the effectiveness and prolonged blocking action of SDC on nerve-muscle conductivity2.
The interaction of SDC with the membrane-bound acetylcholine receptor has been studied extensively. SDC induces a series of changes in receptor properties, including an increase in the apparent affinity of the receptor for the ligand4. The agonist-mediated changes in the receptor can be observed through the kinetics of protein fluorescence quenching, with the formation of a "high-affinity" state of the complex attributed to the "desensitised" conformation4. Additionally, SDC has been shown to bind to two high-affinity binding sites on the Torpedo acetylcholine receptor, with a complex kinetic mechanism involving rapid formation of an initial complex and subsequent conformational changes5.
The studies of SDC's effects on acetylcholine receptor-controlled ion flux in membrane vesicles from Electrophorus electricus have provided valuable information for understanding the pharmacodynamics of cholinergic agonists3. The research on SDC's interaction with the acetylcholine receptor has implications for the development of drugs targeting cholinergic systems, which could be beneficial in treating diseases such as myasthenia gravis or Alzheimer's disease3 4 5.
Moreover, the intrinsic fluorescence quenching of the acetylcholine receptor by SDC has been used to study the discrete forms of the receptor, which is relevant for the investigation of pharmacological desensitisation in cholinergic synapses6. This research could lead to the development of new therapeutic strategies for conditions associated with cholinergic dysfunction.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7